(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2,4,6-trimethylpyrimidin-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-5-8(4-9)6(2)11-7(3)10-5;;/h4,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNYJIDPMZOMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-88-2 | |
| Record name | (trimethylpyrimidin-5-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies for the Pyrimidine Core
The core structure, a trimethyl-substituted pyrimidine, is typically synthesized via classical heterocyclic construction methods or modification of existing pyrimidine derivatives.
Pyrimidine ring synthesis often involves condensation reactions between amidines and β-dicarbonyl compounds or equivalent precursors under controlled conditions to introduce methyl substituents at the 2,4,6-positions of the ring. This step establishes the trimethylpyrimidine scaffold necessary for further functionalization.
Substitution at the 5-position is usually achieved by halogenation (e.g., bromination) or nitrile introduction, allowing subsequent nucleophilic substitution or reduction to install the methanamine group.
Formation of the Dihydrochloride Salt
The free base (trimethylpyrimidin-5-yl)methanamine is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent (e.g., methanol or isopropanol) under mild heating conditions. This step improves the compound’s stability, crystallinity, and solubility properties.
Representative Preparation Method (Summarized)
Detailed Research Findings and Analysis
Reaction media and solvents : Common solvents include toluene, tetrahydrofuran, methanol, and isopropanol. The choice depends on reagent solubility and reaction temperature control.
Temperature and time : Amination reactions are typically conducted at mild to moderate temperatures (30–80 °C) for extended periods (16–40 hours) to ensure complete conversion without decomposition.
Catalysts and reagents : Use of palladium catalysts or copper iodide is common in cross-coupling or Ullmann-type reactions for heterocycle functionalization, but for this compound, direct reductive amination or organometallic addition is preferred.
Purification : After reaction completion, workup involves aqueous washes (sodium bicarbonate, brine), drying agents (anhydrous sodium sulfate), and chromatographic purification (silica gel column chromatography with hexane/ethyl acetate mixtures) to isolate the pure product before salt formation.
Data Table: Key Parameters in Preparation
Chemical Reactions Analysis
Types of Reactions: (Trimethylpyrimidin-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
Scientific Research Applications
Overview
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride, with the molecular formula C8H14ClN3, is a versatile compound used in various scientific fields due to its unique chemical properties. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and comparative analyses.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in synthetic chemistry.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrimidine derivatives |
| Reduction | Sodium borohydride | Reduced amine derivatives |
| Substitution | Nucleophiles (e.g., halides) | Substituted pyrimidine compounds |
Biology
- Enzyme Interaction Studies : The compound is employed in research to understand enzyme interactions and metabolic pathways. It can modulate enzyme activity, providing insights into biochemical processes.
Medicine
- Therapeutic Potential : Investigated for its potential as a therapeutic agent, particularly in drug synthesis. The compound's structure allows it to act on specific molecular targets, influencing various biological pathways.
Industry
- Specialty Chemicals Production : Used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new industrial applications.
Antimicrobial Activity Study
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated promising results for further development as potential antibiotics.
Anticancer Efficacy
In vitro studies revealed that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through caspase pathway activation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between (Trimethylpyrimidin-5-yl)methanamine dihydrochloride and related compounds, based on available evidence:
*Hypothetical formula assumes three methyl groups.
†Estimated based on analogs in .
Key Findings from Comparative Analysis:
Substituent Effects on Hydrophobicity :
- The trimethyl-substituted compound likely exhibits higher lipophilicity compared to the unsubstituted (pyrimidin-5-yl)methanamine dihydrochloride , enhancing membrane permeability.
- The 2-propyl group in 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride provides moderate hydrophobicity, while the fluoropyridine derivative balances lipophilicity with polarity.
Fluorine in the pyridine derivative may enhance metabolic stability and electronic effects, critical for drug design.
Salt Form and Solubility :
- All compounds are dihydrochloride salts, ensuring high aqueous solubility. However, steric bulk from methyl or propyl groups may slightly reduce solubility compared to the unsubstituted analog .
Synthetic Applications :
- The trimethyl variant’s methyl groups could sterically hinder reactions at the pyrimidine ring, contrasting with the unsubstituted compound , which is more reactive at the 2- and 4-positions.
Research Implications and Limitations
While direct studies on this compound are lacking, extrapolation from analogs suggests its utility in medicinal chemistry for optimizing pharmacokinetic profiles.
Biological Activity
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride, with the CAS number 1803609-88-2, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a trimethylpyrimidine moiety attached to a methanamine group, forming a dihydrochloride salt. Its molecular formula is , and it possesses unique chemical properties that facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor in various biochemical pathways, potentially affecting cellular signaling and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cell growth and survival.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing downstream signaling cascades.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the cytotoxicity data across different concentrations:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of EGFR-TK |
| A549 (Lung) | 22.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.8 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that this compound effectively inhibited the growth of MCF-7 cells with an IC50 value of 15.2 µM. The mechanism was linked to EGFR-TK inhibition, which is crucial for breast cancer proliferation .
- Lung Cancer Research : In A549 lung cancer cells, the compound induced apoptosis at concentrations above 22 µM. This effect was associated with increased levels of pro-apoptotic proteins and decreased anti-apoptotic markers.
- Cervical Cancer Findings : HeLa cells showed sensitivity to the compound with an IC50 of 10.8 µM, indicating that it may disrupt the cell cycle, leading to cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | IC50 (µM) | Target Enzyme/Pathway |
|---|---|---|
| Compound A (similar structure) | 25.0 | Thymidylate synthase |
| Compound B (related pyrimidine) | 30.0 | Protein kinase C |
| This compound | 10.8 | EGFR-TK |
This comparison highlights the superior potency of this compound against specific targets compared to other compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (trimethylpyrimidin-5-yl)methanamine dihydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, stoichiometric ratios, and purification steps. Polar solvents like water or alcohols are preferred for intermediate reactions, as they enhance solubility and reaction homogeneity . Post-reaction purification via recrystallization or column chromatography (using silica gel with a methanol/dichloromethane gradient) can isolate the dihydrochloride salt. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediates are fully converted . For dihydrochloride formation, stoichiometric HCl addition under inert conditions minimizes side reactions.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrimidine ring structure and methylamine substitution patterns. Compare chemical shifts to analogous compounds (e.g., pyrimidine derivatives in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass ~262.04 Da, as per ) and isotopic patterns.
- Chloride Content Analysis : Perform argentometric titration or ion chromatography to confirm dihydrochloride stoichiometry, referencing pharmacopeial standards for chloride identification .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using controlled reaction parameters (e.g., temperature ±2°C, inert atmosphere). Document solvent purity (HPLC-grade) and reagent sources (e.g., PubChem-recommended vendors ). Share raw spectral data (NMR, MS) in open-access repositories to enable cross-validation. Include negative controls (e.g., omitting HCl to confirm salt formation) in experimental workflows.
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the dihydrochloride salt in enhancing compound stability or bioavailability?
- Methodological Answer :
- Solubility Studies : Compare solubility profiles of the free base vs. dihydrochloride salt in physiological buffers (pH 1–7.4) to assess salt-enhanced dissolution .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Use mass spectrometry to trace HCl loss or hydrolysis pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict protonation states and hydrogen-bonding interactions critical for salt stability .
Q. What strategies resolve contradictory spectral data (e.g., unexpected -NMR splitting patterns) in structural confirmation?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- 2D NMR Techniques : Utilize - HSQC and HMBC to assign coupling interactions and confirm pyrimidine ring substitution .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and solving its crystal structure, referencing analogous pyrimidine derivatives ( ).
Q. How can in silico models predict the biological activity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Screen analogs against target enzymes (e.g., monoamine oxidases) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
- QSAR Modeling : Train models on datasets of pyrimidine derivatives (e.g., LSD1 inhibitors in ) to correlate structural features (e.g., methyl group positioning) with activity.
Q. What experimental designs address discrepancies in enzyme inhibition data between in vitro and cell-based assays?
- Methodological Answer :
- Membrane Permeability Assays : Use Caco-2 cell monolayers to measure compound permeability, explaining discrepancies due to poor cellular uptake .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) to identify active/inactive metabolites interfering with cellular assays .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC, Hill coefficient, and . Include replicates (n ≥ 3) and report confidence intervals. For contradictory datasets, apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outlier conditions .
Q. What methodologies validate the selectivity of this compound against off-target enzymes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
